molecular formula C17H15N3O3 B14211047 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid CAS No. 827031-56-1

4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid

Cat. No.: B14211047
CAS No.: 827031-56-1
M. Wt: 309.32 g/mol
InChI Key: CYKOJDVBAMTODL-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with 4-methoxybenzylamine under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline
  • 2-{[(4-Methoxyphenyl)methyl]amino}quinazoline
  • 4-{[(4-Chlorophenyl)methyl]amino}quinazoline

Uniqueness

4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications .

Properties

CAS No.

827031-56-1

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylamino]quinazoline-2-carboxylic acid

InChI

InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-18-15-13-4-2-3-5-14(13)19-16(20-15)17(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20)

InChI Key

CYKOJDVBAMTODL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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